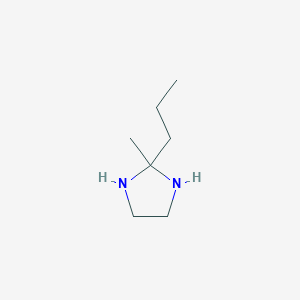
2-Methyl-2-propylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with aldehydes or ketones. For instance, the reaction between 2-methyl-2-propylamine and formaldehyde under acidic conditions can yield this compound. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones or imidazolidinediones.
Reduction: Reduction reactions can convert imidazolidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazolidinones, imidazolidinediones, and various substituted imidazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazolidine: Lacks the propyl group, leading to different chemical and physical properties.
2-Propylimidazolidine: Lacks the methyl group, resulting in variations in reactivity and applications.
Imidazolidine: The parent compound without any substituents, serving as a basic framework for various derivatives.
Uniqueness
2-Methyl-2-propylimidazolidine is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-methyl-2-propylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-3-4-7(2)8-5-6-9-7/h8-9H,3-6H2,1-2H3 |
InChI Key |
SWKFPBNDIPYDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)

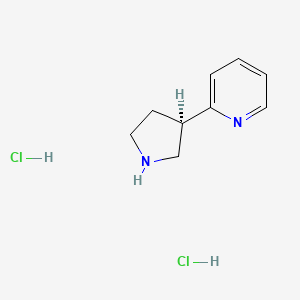
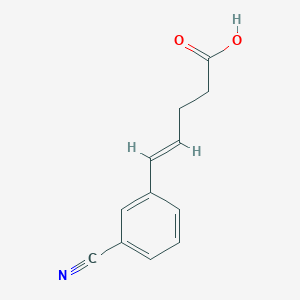
![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)


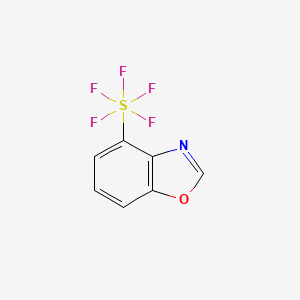
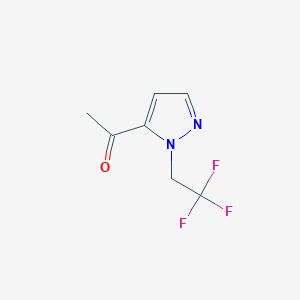
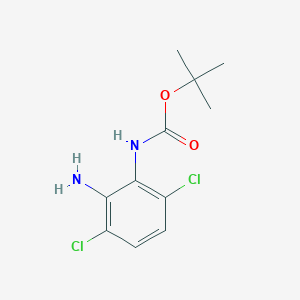


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
